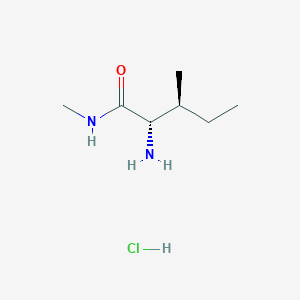![molecular formula C14H8ClF6N3O B1458211 N'-[6-cloro-4-(trifluorometil)piridin-2-il]-3-(trifluorometil)benzohidrazida CAS No. 1798663-15-6](/img/structure/B1458211.png)
N'-[6-cloro-4-(trifluorometil)piridin-2-il]-3-(trifluorometil)benzohidrazida
Descripción general
Descripción
“N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the CAS Number: 1798663-15-6. It has a molecular weight of 383.68 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8ClF6N3O/c15-10-5-9 (14 (19,20)21)6-11 (22-10)23-24-12 (25)7-2-1-3-8 (4-7)13 (16,17)18/h1-6H, (H,22,23) (H,24,25) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.Mecanismo De Acción
The mechanism of action of N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide is not fully understood. However, it is believed that N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide binds to specific proteins in cells and modulates their activity. This can lead to changes in cell signaling pathways, which can affect the expression of genes and other cellular processes.
Biochemical and Physiological Effects
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, alter gene expression, and affect the structure and function of proteins. In addition, N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide has been shown to affect the activity of ion channels, which can lead to changes in cell membrane potentials and changes in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity profile, and is relatively inexpensive. In addition, N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide is relatively easy to synthesize and can be used in a variety of applications. However, N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide is not suitable for use in live animal studies, as it is not metabolized in the body and can accumulate to toxic levels.
Direcciones Futuras
There are several potential future directions for research involving N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide. These include further investigation into its mechanism of action, its effects on gene expression and cell signaling pathways, and its potential therapeutic applications. In addition, N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide could be used to develop new fluorescent probes for the detection of proteins, DNA, and other biomolecules. Finally, N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide could be used to study the effects of drugs on cellular processes, such as signal transduction pathways.
Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
Se sabe que el grupo trifluorometilo en compuestos como la N'-[6-cloro-4-(trifluorometil)piridin-2-il]-3-(trifluorometil)benzohidrazida mejora la actividad biológica y la estabilidad metabólica de los fármacos . Este compuesto podría explorarse por su posible uso en el desarrollo de fármacos, particularmente para enfermedades en las que la modificación del grupo trifluorometilo ha demostrado eficacia.
Investigación Agroquímica
Los compuestos con una estructura de trifluorometilpiridina se utilizan ampliamente en la industria agroquímica . Sirven como ingredientes clave en pesticidas y herbicidas, brindando protección a los cultivos contra una variedad de plagas y enfermedades.
Medicina Veterinaria
Al igual que su uso en los productos farmacéuticos humanos, los compuestos que contienen el grupo trifluorometilo también se aplican en la medicina veterinaria . Pueden utilizarse para desarrollar tratamientos para animales, mejorando la salud y la productividad del ganado.
Catálisis
Se sabe que los grupos trifluorometilo influyen en la reactividad de las moléculas, lo que los hace útiles en la catálisis . Los investigadores pueden explorar el uso de la this compound en procesos catalíticos para desarrollar reacciones más eficientes y selectivas.
Safety and Hazards
Propiedades
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O/c15-10-5-9(14(19,20)21)6-11(22-10)23-24-12(25)7-2-1-3-8(4-7)13(16,17)18/h1-6H,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTICZNAXDYADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)








![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)
